molecular formula C15H31N B14290951 N-Tetradecylmethanimine CAS No. 116208-65-2

N-Tetradecylmethanimine

Cat. No.: B14290951
CAS No.: 116208-65-2
M. Wt: 225.41 g/mol
InChI Key: JKFHTMYJIKWKHJ-UHFFFAOYSA-N
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Description

N-Tetradecylmethanimine is an organic compound classified as an imine Imines are characterized by the presence of a carbon-nitrogen double bond (C=N) this compound specifically features a tetradecyl group (a 14-carbon alkyl chain) attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Tetradecylmethanimine can be synthesized through the reaction of tetradecylamine with formaldehyde. The reaction typically involves the following steps:

    Formation of the Intermediate: Tetradecylamine reacts with formaldehyde in the presence of an acid catalyst to form an intermediate.

    Dehydration: The intermediate undergoes dehydration to form this compound.

The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) are typically used.

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid are commonly employed.

    Solvent: Solvents like ethanol or methanol can be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Depending on the production scale, batch reactors or continuous flow reactors may be used.

    Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-Tetradecylmethanimine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert it back to tetradecylamine.

    Substitution: The imine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Reagents like hydrogen peroxide or potassium permanganate are used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Nucleophiles: Nucleophiles such as amines or alcohols can react with the imine group under mild conditions.

Major Products Formed

    Oxidation: Oxidation typically yields N-tetradecylamine oxides.

    Reduction: Reduction results in the formation of tetradecylamine.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

N-Tetradecylmethanimine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Tetradecylmethanimine involves its interaction with molecular targets through the imine group. The imine group can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in various chemical reactions. The molecular pathways involved include:

    Nucleophilic Addition: The imine group can undergo nucleophilic addition reactions, forming new covalent bonds.

    Hydrolysis: In aqueous environments, the imine group can hydrolyze to form the corresponding amine and aldehyde.

Comparison with Similar Compounds

Similar Compounds

    N-Dodecylmethanimine: Similar structure but with a 12-carbon alkyl chain.

    N-Hexadecylmethanimine: Similar structure but with a 16-carbon alkyl chain.

    N-Octadecylmethanimine: Similar structure but with an 18-carbon alkyl chain.

Uniqueness

N-Tetradecylmethanimine is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. The 14-carbon chain provides a balance between hydrophobicity and reactivity, making it suitable for various applications in chemistry and industry.

Properties

CAS No.

116208-65-2

Molecular Formula

C15H31N

Molecular Weight

225.41 g/mol

IUPAC Name

N-tetradecylmethanimine

InChI

InChI=1S/C15H31N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-2/h2-15H2,1H3

InChI Key

JKFHTMYJIKWKHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCN=C

Origin of Product

United States

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